molecular formula C15H12FN3O B5133241 N-[4-(cyanomethyl)phenyl]-N'-(4-fluorophenyl)urea

N-[4-(cyanomethyl)phenyl]-N'-(4-fluorophenyl)urea

货号 B5133241
分子量: 269.27 g/mol
InChI 键: AZLIIDMHSJROQQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(cyanomethyl)phenyl]-N'-(4-fluorophenyl)urea, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor drug that has been extensively studied for its potential therapeutic effects in cancer treatment. Sorafenib was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and later for hepatocellular carcinoma. Sorafenib has been shown to have multiple mechanisms of action, including inhibition of tumor angiogenesis, cell proliferation, and induction of apoptosis.

作用机制

Sorafenib inhibits the activity of several kinases involved in tumor growth and angiogenesis. It blocks the activity of VEGFR, PDGFR, and RAF kinases. By inhibiting these kinases, Sorafenib blocks the signaling pathways that promote tumor growth and angiogenesis. Sorafenib also induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. It inhibits the activity of several kinases involved in tumor growth and angiogenesis, leading to decreased tumor growth and angiogenesis. Sorafenib also induces apoptosis in cancer cells, leading to decreased tumor cell survival. Sorafenib has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and decreasing the production of prostaglandins.

实验室实验的优点和局限性

Sorafenib has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic effects in cancer treatment, and its mechanisms of action are well characterized. However, Sorafenib also has limitations for use in lab experiments. It is a potent inhibitor of several kinases, which can lead to off-target effects. Sorafenib has also been shown to have limited efficacy in some cancer types, which can limit its usefulness in certain experiments.

未来方向

There are several future directions for research on Sorafenib. One area of research is the development of Sorafenib analogs with improved efficacy and specificity. Another area of research is the identification of biomarkers that can predict patient response to Sorafenib treatment. Additionally, there is ongoing research on the use of Sorafenib in combination with other therapies, such as immunotherapy, to improve treatment outcomes. Finally, there is ongoing research on the use of Sorafenib in other cancer types, such as breast cancer and lung cancer.

合成方法

Sorafenib is synthesized through a multi-step process starting with the reaction of 4-aminobenzonitrile with 4-fluorobenzaldehyde to form 4-(4-fluorophenyl)-4-oxobut-2-enoic acid. This intermediate is then reacted with urea to form Sorafenib.

科学研究应用

Sorafenib has been extensively studied for its potential therapeutic effects in cancer treatment. It has been shown to have activity against several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. Sorafenib has been shown to inhibit tumor angiogenesis by blocking the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). It also inhibits the activity of RAF kinases, which are involved in cell proliferation and survival.

属性

IUPAC Name

1-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c16-12-3-7-14(8-4-12)19-15(20)18-13-5-1-11(2-6-13)9-10-17/h1-8H,9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLIIDMHSJROQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。